![molecular formula C11H14ClNO2 B2691811 (1R,2R)-2-[3-(氨基甲基)苯基]环丙烷-1-羧酸;盐酸盐 CAS No. 2241141-02-4](/img/structure/B2691811.png)

(1R,2R)-2-[3-(氨基甲基)苯基]环丙烷-1-羧酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

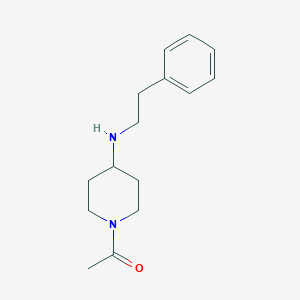

“(1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride” is a complex organic compound. It contains a cyclopropane ring, which is a three-membered carbon ring, and an aminomethylphenyl group . The compound also contains a carboxylic acid group, which is a common functional group in organic chemistry .

Synthesis Analysis

The synthesis of cyclopropane-containing compounds has been a topic of interest in synthetic and pharmaceutical chemistry . The biosynthesis of cyclopropane involves diverse strategies and enzymes known as cyclopropanases . The reaction can involve an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the cyclopropane ring and the aminomethylphenyl group . The empirical formula is C13H21BClNO2 .

Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, hydroxybenzene boronic acids are involved in Suzuki-Miyaura reactions .

Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 188.3 °C . It is slightly soluble in water .

科学研究应用

潜在抗抑郁药

由 Bonnaud 等人领导的研究 (1987) 合成了并评估了一系列 1-芳基-2-(氨基甲基)环丙烷羧酸衍生物作为潜在的抗抑郁药。这些化合物(包括米氮普兰)在动物抗抑郁活性测试中显示出有希望的结果,其中几种衍生物比已建立的药物(如丙咪嗪和去甲丙咪嗪)更具活性。米氮普兰因其有效性和潜在的副作用低而被选中进行进一步的开发和临床评估 (Bonnaud, H. Cousse, G. Mouzin, M. Briley, A. Stenger, F. Fauran, J. Couzinier, 1987)。

植物中的乙烯前体

霍夫曼、杨和麦基恩 (1982) 将 1-(丙二酰胺基)环丙烷-1-羧酸鉴定为 1-氨基环丙烷-1-羧酸 (ACC) 的主要共轭物,ACC 是一种高等植物中的乙烯前体。他们的研究证实了这种共轭物在萎蔫的小麦叶片中自然存在,提供了对植物生理学和 ACC 在乙烯生成中的作用的见解 (Hoffman, Shangfa Yang, T. McKeon, 1982)。

化学合成方法

Tomilov 等人 (1990) 讨论了各种环丙烷衍生物(包括(氨基甲基)-环丙烷)的高产生产,通过用重氮甲烷对简单的烯丙氧基和烯丙基氨基化合物进行钯(II) 催化的环丙烷化。这项研究突出了环丙烷衍生物合成方法的进步,展示了环丙烷化学在有机合成中的多功能性 (Yu. V. Tomilov, A. B. Kostitsyn, E. V. Shulishov, O. M. Nefedov, 1990)。

安全和危害

未来方向

The future directions in the study of this compound could involve further exploration of its synthesis, particularly the enzymatic cyclopropanations . Additionally, the bifunctional catalytic effect of the carboxylic acid substrate may play a role in related amide bond-forming reactions and peptide formation chemistry .

属性

IUPAC Name |

(1R,2R)-2-[3-(aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c12-6-7-2-1-3-8(4-7)9-5-10(9)11(13)14;/h1-4,9-10H,5-6,12H2,(H,13,14);1H/t9-,10+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGAVLDKAFOWIFV-BAUSSPIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC(=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC(=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2691731.png)

![Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2691733.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2691738.png)

![2-Chloro-1-[3-(thiophen-2-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2691747.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2691750.png)